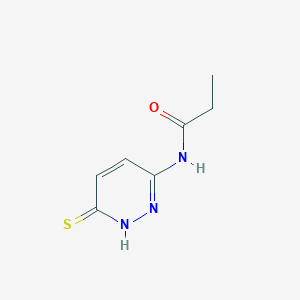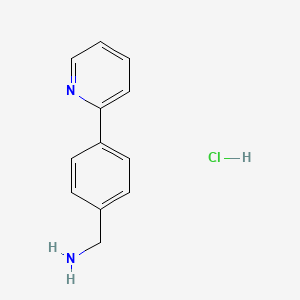
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride
Vue d'ensemble
Description
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride, also known as 4-PPMHCl, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. 4-PPMHCl is a derivative of the parent compound pyridin-2-ylmethanamine, which is known to be a useful building block in organic synthesis. It has been studied for its potential as a ligand for metal-catalyzed reactions and as a chelating agent for metal ions. Additionally, 4-PPMHCl has been studied for its potential applications in the biomedical field, such as its potential to inhibit the activity of certain enzymes and its potential as a therapeutic agent for certain diseases.
Applications De Recherche Scientifique
Photocytotoxicity and Cellular Imaging
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride derivatives have been explored for their potential in photocytotoxicity and cellular imaging. Iron(III) complexes containing this compound showed significant photocytotoxicity under red light, offering a new avenue for cancer treatment through apoptosis and generation of reactive oxygen species. These complexes also demonstrate effective cellular uptake, indicating potential applications in targeted therapy and diagnostic imaging (Basu et al., 2014).
Catalysis
Derivatives of (4-(Pyridin-2-yl)phenyl)methanamine have been synthesized and used as ligands in the formation of palladacycles. These compounds exhibited catalytic properties, particularly in reactions where the palladacycle remains in the Pd(II) state. This demonstrates their usefulness in the field of catalysis, highlighting their potential in various industrial and synthetic applications (Roffe et al., 2016).
Antiosteoclast Activity
Research has explored the synthesis of boronates using (4-(Pyridin-2-yl)phenyl)methanamine derivatives, revealing moderate to high antiosteoclast and osteoblast activity. This suggests potential applications in the treatment of diseases related to bone density, such as osteoporosis (Reddy et al., 2012).
Chemotherapeutic Research
Another study involved the synthesis of iron(III) complexes with (4-(Pyridin-2-yl)phenyl)methanamine, exhibiting remarkable photocytotoxicity in cancer cells. The study implies that such complexes can be used in developing chemotherapeutic agents, particularly those that respond to specific light wavelengths (Basu et al., 2015).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, a derivative of (4-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and evaluated for anticonvulsant activity. This research suggests the potential of these compounds in developing new medications for seizure disorders (Pandey & Srivastava, 2011).
Anion Detection in Aqueous Solutions
A study focusing on the synthesis of a tri-(2-picolyl) amine functionalized triarylborane, involving derivatives of (4-(Pyridin-2-yl)phenyl)methanamine, showed effective detection and discrimination of CN- and F- anions in aqueous solutions. This has implications for environmental monitoring and chemical sensing applications (Zhang et al., 2019).
Propriétés
IUPAC Name |
(4-pyridin-2-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJJNYGBSSBMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



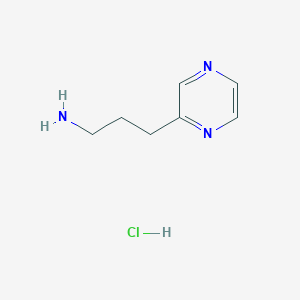
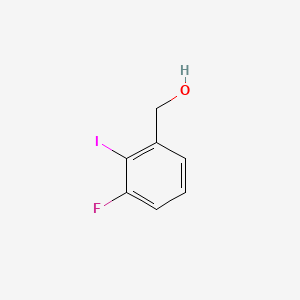
![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)
![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)
![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)
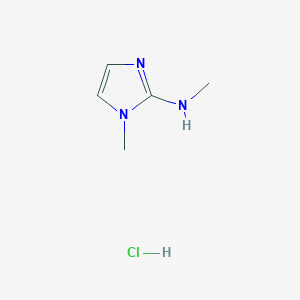
![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)
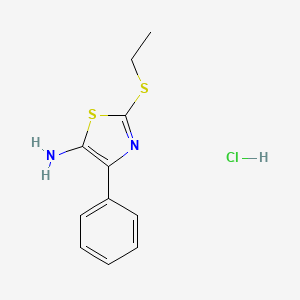
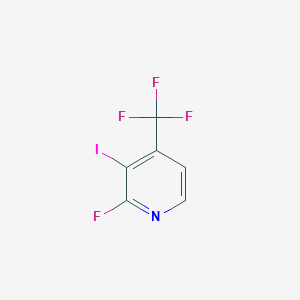
![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)
methanamine](/img/structure/B1404856.png)
